n,3-Dimethyl-n-phenylbenzamide

Description

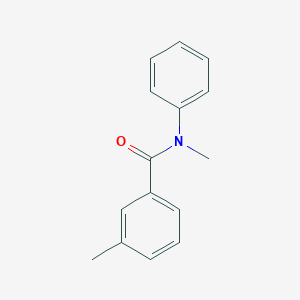

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-7-6-8-13(11-12)15(17)16(2)14-9-4-3-5-10-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQQGTYHBGXRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968145 | |

| Record name | N,3-Dimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-12-3 | |

| Record name | N,3-Dimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,3 Dimethyl N Phenylbenzamide and Analogues

Direct Amidation Strategies

Direct amidation methods offer efficient pathways to construct amide bonds, often by activating traditionally stable bonds under catalytic conditions.

C–N Bond Cleavage in Tertiary Amines

A prominent strategy for synthesizing tertiary amides involves the cleavage of a carbon-nitrogen bond in a tertiary amine, followed by acylation. This approach is advantageous as it utilizes readily available tertiary amines as starting materials. thieme-connect.com

Oxidative acylation represents a powerful method for amide synthesis directly from tertiary amines and acyl sources. Research has shown that this transformation can be achieved using various catalytic systems.

One notable method employs an iodine catalyst for the amidation of tertiary amines with acyl chlorides. organic-chemistry.org Specifically, the synthesis of N,3-Dimethyl-N-phenylbenzamide has been reported with an 80% yield by reacting N,N-dimethylaniline with 3-methylbenzoyl chloride. thieme-connect.com This reaction proceeds under mild conditions, utilizing tert-butyl hydroperoxide (TBHP) as the oxidant at room temperature. thieme-connect.comorganic-chemistry.org The process is believed to occur through a radical mechanism. organic-chemistry.org

The general applicability of this iodine-catalyzed method is broad, accommodating a range of aromatic acyl chlorides and tertiary amines, with yields typically falling between 62% and 89%. organic-chemistry.org The optimal conditions involve using iodine as the catalyst and TBHP as the oxidant in a solvent like 1,2-dichloroethane (B1671644) (DCE) at room temperature for 12 hours. organic-chemistry.org

Table 1: Iodine-Catalyzed Oxidative Acylation for this compound thieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Yield |

|---|

Other transition-metal-free approaches have also been developed. For instance, potassium permanganate (B83412) (KMnO₄) can mediate the oxidative C–N bond cleavage of tertiary amines, with the resulting secondary amine being trapped by an acyl chloride to form the amide. researchgate.net

Reductive transamidation provides an alternative route, combining the reduction of a nitro group and an amidation reaction in a single process. Recent advancements have highlighted the use of nitroarenes as a nitrogen source for amide synthesis. beilstein-journals.orgbohrium.comresearchgate.net

In one such strategy, a nickel catalyst is employed for the reductive amidation of a nitroarene with an N-acylbenzotriazole, proceeding through a Ni(II)-nitrene intermediate. beilstein-journals.org Another approach uses B₂(OH)₄ to facilitate the reaction between acyl pyrazoles and nitroarenes, yielding N-substituted benzamides with good functional group tolerance. bohrium.com Iron-catalyzed methods have also been developed, where an iron catalyst promotes the deaminative hydrogenation of amides, leading to C-N bond cleavage. scispace.comacs.org While these methods demonstrate the principle of using nitroarenes, specific examples yielding this compound are not explicitly detailed in the surveyed literature, but the methodologies are applicable to a wide range of substrates. researchgate.netnih.gov

Palladium-Catalyzed Aminocarbonylation of Arylsilanes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. nih.gov The aminocarbonylation of arylsilanes is a three-component reaction that efficiently constructs amides from an arylsilane, an amine, and a carbon monoxide source. organic-chemistry.org

A general and mild method for this transformation is promoted by copper(II) fluoride, which serves as both a silane (B1218182) activator and a mild oxidant. organic-chemistry.orgacs.org This allows the reaction to proceed at atmospheric CO pressure and demonstrates high tolerance for a wide array of arylsilanes and amines, including N-methylaniline. organic-chemistry.orgacs.org This protocol represents a significant advancement in the powerful field of Pd-catalyzed oxidative transformations of organosilanes. acs.org

Table 2: Components for Palladium-Catalyzed Synthesis of this compound Analogs organic-chemistry.org

| Arylsilane Source | Amine Source | Carbonyl Source | Catalyst System |

|---|

Nucleophilic Substitution Reactions

Nucleophilic substitution remains a fundamental and widely used method for amide bond formation.

Benzoyl Chloride Derivatives with Thiourea Reagents

An interesting and unconventional route to N-phenylbenzamides involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. innovareacademics.in Instead of the expected 1,3-dibenzoyl-1,3-diphenylthiourea, the reaction surprisingly yields N-phenylbenzamide derivatives in high yields (40-93%). innovareacademics.in

The reaction is typically carried out by adding the benzoyl chloride derivative to a suspension of 1,3-diphenylthiourea and a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF), followed by refluxing for several hours. innovareacademics.in This method leverages the inexpensive and readily available 1,3-diphenylthiourea as a reagent for the direct conversion to N-phenylbenzamides. The proposed mechanism involves a rearrangement intermediate. innovareacademics.in

Another related approach involves the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate (B1210189) salt (e.g., KSCN or NH₄SCN). sciforum.netbeilstein-journals.org This reactive intermediate then reacts with an amine to produce an acylthiourea, which can subsequently be converted to the desired amide. beilstein-journals.org

Table 3: Synthesis of N-Phenylbenzamides using 1,3-Diphenylthiourea innovareacademics.in

| Acylating Agent | Amine Source Reagent | Base | Solvent | Product Type |

|---|

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach is celebrated for its atom economy, reduced reaction times, and simplification of purification processes, making it a cornerstone of green chemistry. nih.govnih.gov

Imidazole-Based N-Phenylbenzamide Derivatives

A significant advancement in the synthesis of N-phenylbenzamide analogues involves the use of one-pot, three-component reactions to create imidazole-based derivatives. nih.govdoaj.org This method provides an atom-economical and efficient pathway to a variety of these compounds. nih.govresearchgate.net

One reported synthesis involves reacting phthalic anhydride, various substituted anilines, and 2,3-diaminomaleonitrile in ethanol (B145695) with a catalytic amount of hydrochloric acid. nih.gov The mixture is refluxed for 2-3 hours, yielding the desired imidazole-based N-phenylbenzamide derivatives in high yields of 80-85%. nih.govnih.gov The progress of the reaction is monitored by thin-layer chromatography. Upon completion, water is added to the mixture, and the resulting solid product is stirred, filtered, and purified. nih.gov

The table below summarizes the synthesis of a series of imidazole-based N-phenylbenzamide derivatives using this multicomponent approach.

Table 1: Synthesis of Imidazole-Based N-Phenylbenzamide Derivatives

| Compound | Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 4a | H | 2.5 | 85 |

| 4b | 2-CH₃ | 3 | 82 |

| 4c | 4-CH₃ | 2 | 84 |

| 4d | 2-OCH₃ | 3.5 | 80 |

| 4e | 4-OCH₃ | 2 | 83 |

| 4f | 4-F | 2.5 | 85 |

| 4g | 2-Cl | 4 | 80 |

| 4h | 4-Cl | 2 | 84 |

| 4i | 2-NO₂ | 4 | 81 |

Data sourced from a study on the synthesis of new imidazole-based N-phenylbenzamide derivatives. The reaction was carried out by refluxing phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile in ethanol with HCl. nih.gov

Imidazopyridazine-Based N-Phenylbenzamide Derivatives

Another innovative multicomponent approach has been developed for the synthesis of imidazopyridazine-based N-phenylbenzamide derivatives. These compounds are of interest due to the structural similarities of the N-phenylbenzamide core to known tyrosine kinase inhibitors. nih.gov

This one-pot synthesis involves the reaction of dimethyl phthalate, substituted anilines, and pyridazine-4,5-diamine (B1339910). nih.govresearchgate.net The reaction is catalyzed by phosphoric acid and utilizes glycerol (B35011) as a green, safer solvent. nih.govresearchgate.net This method is atom-economical and produces the desired products in high yields (80-85%) within a relatively short reaction time of 120-150 minutes. researchgate.net

The research highlights that this multicomponent strategy is a powerful tool for generating libraries of complex molecules with potential biological activities. nih.govsemanticscholar.org

Table 2: Synthesis of Imidazopyridazine-Based N-Phenylbenzamide Derivatives

| Compound | Substituent (R) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 4a | H | 120 | 85 |

| 4b | 2-CH₃ | 150 | 82 |

| 4c | 4-CH₃ | 120 | 84 |

| 4d | 2-OCH₃ | 150 | 80 |

| 4e | 4-OCH₃ | 120 | 83 |

Data from a study describing the one-pot multicomponent synthesis of new imidazopyridazine-based N-phenylbenzamides using dimethyl phthalate, substituted anilines, and pyridazine-4,5-diamine with phosphoric acid as a catalyst and glycerol as a solvent. researchgate.net

Solvent Effects and Green Chemistry Considerations in Amide Synthesis

The choice of solvent is a critical factor in amide synthesis, with significant implications for reaction efficiency, safety, and environmental impact. ucl.ac.uk Traditional amide bond formation often relies on dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dimethylacetamide (DMAc), or chlorinated solvents such as dichloromethane (B109758) (CH2Cl2). ucl.ac.uknsf.gov However, these solvents are facing increasing scrutiny due to toxicity concerns and environmental regulations. ucl.ac.ukrsc.org

The principles of green chemistry encourage the use of safer, more sustainable solvents. nsf.govacs.org Research has focused on identifying and evaluating greener alternatives for amide coupling reactions. rsc.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and dimethyl carbonate (DMC) have been identified as suitable replacements in many cases. nsf.gov Other promising bio-based or neoteric solvents include γ-valerolactone (GVL), propylene (B89431) carbonate, N-butyl pyrrolidinone (NBP), and Cyrene. nsf.gov

Water is also being explored as a green and sustainable medium for amide bond formation, sometimes facilitated by micellar catalysis to overcome solubility issues. nih.govacs.org The ideal scenario from a green chemistry perspective is a solvent-free reaction, though this is not always feasible and may require organic solvents for workup and purification. nsf.gov

The move towards greener solvents in the synthesis of this compound and its analogues is a crucial step in making the production of these valuable compounds more sustainable and environmentally friendly. ucl.ac.ukrsc.org

Reaction Mechanisms and Mechanistic Elucidation Studies

Tautomerism and Rearrangement Intermediate Formation

Amides like N,3-Dimethyl-N-phenylbenzamide can exist in equilibrium with their tautomeric forms. The most common is the amide-imidic acid tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, resulting in an imidic acid functional group. quora.com This tautomerization is a rapid, reversible process, though the amide form is typically more stable. quora.comlibretexts.org

The formation of benzamide (B126) structures can also be the result of complex molecular rearrangements involving distinct intermediates. For example, the Beckmann rearrangement converts ketones into amides. researchgate.net In this reaction, an oxime derived from a ketone rearranges under acidic conditions to form the corresponding amide. researchgate.net Another intriguing rearrangement involves the conversion of diazidodiphenylmethane into N-phenylbenzamide under strong acid conditions, which is proposed to proceed through the formation of a nitrene intermediate. mdpi.com

Furthermore, rearrangements involving benzamidine (B55565) intermediates, which are structurally related to benzamides, highlight the role of tautomerism in complex transformations. A domino quinazolinone rearrangement-intramolecular cyclization sequence was found to proceed through the formation of tautomeric (Z)-benzamidines. nih.gov In this process, an N-H benzamidine intermediate undergoes tautomerization and rotation, which then allows for an irreversible cyclization to form complex heterocyclic structures. nih.gov This underscores how the formation and tautomerization of intermediates are crucial in directing the outcome of complex chemical reactions. nih.gov

Structural Characterization and Conformational Analysis

X-ray Crystallography and Solid-State Structure Analysis

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. tandfonline.com It defines a surface for a molecule within a crystal where the electron distribution of the sum of the spherical atoms of the molecule is equal to the electron distribution of the sum of the spherical atoms of all other molecules in the crystal. This surface is useful for analyzing how molecules are packed and the nature of the contacts between them. tandfonline.com

Three-dimensional Hirshfeld surfaces are generated using crystallographic information files (.cif). iucr.org The analysis provides a visual representation of intermolecular contacts, with different colors indicating the nature and strength of these interactions. tandfonline.comiucr.org For instance, strong hydrogen bonds typically appear as bright red areas on the surface. nih.gov

Complementing the 3D surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular interactions. nih.govcrystalexplorer.net These plots represent the frequency of different combinations of de and di, where de is the distance from a point on the Hirshfeld surface to the nearest nucleus external to the surface, and di is the distance to the nearest nucleus internal to the surface. crystalexplorer.net This allows for the deconstruction of the crystal packing into contributions from different types of atomic contacts, such as H···H, C···H, and O···H, and their relative importance. researchgate.netnih.gov

For benzamide (B126) derivatives, Hirshfeld surface analysis often reveals the dominance of specific interactions. For example, in the crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the analysis showed that H···H (38%) and O···H (30%) interactions were the major contributors to the crystal packing. nih.gov In other related structures, contacts involving halogens, such as Cl···H, can also play a significant role. grafiati.com Given the structure of N,3-Dimethyl-N-phenylbenzamide, which lacks strong hydrogen bond donors other than the N-H group, the analysis would likely highlight the significance of N-H···O hydrogen bonds, as well as weaker C-H···O and π-π stacking interactions, in stabilizing the crystal lattice.

Conformational Isomerism and Stability

Conformational isomerism refers to the phenomenon of molecules with the same structural formula having different shapes (conformations) due to rotation about single bonds. acs.org In N-phenylbenzamide derivatives, significant conformational flexibility arises from the rotation around the C-N amide bond and the bonds connecting the phenyl rings to the amide group.

The crystal structure of the related compound, 3-Methyl-N-phenylbenzamide, reveals the presence of two independent molecules within the asymmetric unit, which provides direct evidence of conformational flexibility. nih.gov These two molecules exhibit different dihedral angles, indicating they are distinct conformers stabilized within the crystal lattice. The dihedral angles between the benzoyl and aniline (B41778) rings are 22.17(18)° in one molecule and a significantly different 75.86(12)° in the other. nih.gov

This difference underscores the influence of the crystalline environment on molecular conformation. The central amide group also shows different orientations relative to the phenyl rings in the two molecules. nih.gov

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Benzoyl Ring vs. Aniline Ring | 22.17 (18) | 75.86 (12) |

| Amide Group vs. Benzoyl Ring | 20.97 (34) | 45.65 (19) |

| Amide Group vs. Aniline Ring | 41.54 (25) | 31.87 (29) |

In terms of stability, the observed conformations in the solid state are generally low-energy states. For 3-Methyl-N-phenylbenzamide, the conformation of the C=O bond is anti to the meta-methyl group on the benzoyl ring. nih.gov Furthermore, the N-H and C=O bonds of the amide group adopt an anti conformation relative to each other. nih.gov This trans arrangement across the amide bond is a common and generally more stable conformation for N-substituted amides, as it minimizes steric hindrance. teras.ng The substitution of a hydrogen atom on the nitrogen with a methyl group, as in this compound, can alter the conformational preference, potentially favoring a cis geometry to avoid steric clashes. rsc.org

The stability of different conformers can be influenced by both intramolecular and intermolecular forces. Intramolecularly, steric and electronic effects dictate the preferred arrangement. Intermolecularly, packing forces within the crystal, such as hydrogen bonds and van der Waals interactions, play a crucial role in selecting and stabilizing specific conformers. The presence of two different conformers in the crystal structure of 3-Methyl-N-phenylbenzamide suggests that the energy difference between these conformations is small, allowing both to be populated and co-exist within the solid state. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of N,3-Dimethyl-N-phenylbenzamide and related molecules. These methods offer insights into molecular geometry, conformational preferences, and the nature of chemical bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study N-phenylbenzamide derivatives, providing a robust framework for understanding their structural and electronic properties. For instance, DFT calculations at the B3LYP/6-31G** level have been used to optimize the molecular geometry of related N-methyl-N-phenylbenzamides. rsc.org These calculations are essential for interpreting experimental data, such as that obtained from X-ray crystallography, and for understanding the impact of substituents on the molecular conformation.

In studies of related N-phenylbenzamides, DFT has been used to investigate reaction mechanisms and to calculate the potential energy surfaces of chemical reactions. For example, DFT calculations with a solvent continuum model were employed to explore the competition between different reaction pathways in the synthesis of N-phenylbenzamide, revealing that the barrier for the desired insertion reaction was higher than that of competing side reactions. researchgate.netpublish.csiro.aupublish.csiro.au This highlights the predictive power of DFT in understanding and optimizing synthetic routes.

The application of DFT extends to the study of intermolecular interactions, which are critical for understanding the crystal packing of these compounds. By calculating the electronic properties of the molecule, DFT provides a basis for analyzing the various non-covalent interactions that govern the supramolecular assembly.

Semi-Empirical Methods (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for preliminary studies and for calculations on larger molecular systems. uni-muenchen.desemanticscholar.org These methods are based on Hartree-Fock theory but include empirical parameters to simplify the calculations. uni-muenchen.de

AM1 and other semi-empirical methods like PM3 have been used to study the conformational preferences and electronic properties of benzanilide (B160483) derivatives. wiserpub.com For example, in a study of azobenzene (B91143) derivatives, both AM1 and PM3 methods were used to optimize the ground state structures and to calculate the relative stabilities of different isomers. nih.gov While there can be inconsistencies between different semi-empirical methods, they often provide valuable qualitative insights. For instance, AM1 has been noted to sometimes incorrectly predict the stability of (Z) isomers over (E) isomers in certain systems, a discrepancy that can be resolved by higher-level calculations. nih.gov The choice of semi-empirical method can be crucial, as their parameterization is based on fitting to experimental data, and their performance can vary for different molecular properties and systems. semanticscholar.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of molecular complexes. researchgate.net

Ligand-Protein Complex Stability

While specific MD simulation studies on this compound are not extensively documented in the provided context, the application of this technique to related N-phenylbenzamide derivatives highlights its importance in drug discovery and design. MD simulations are frequently used to assess the stability of ligand-protein complexes, a critical step in evaluating potential drug candidates. nih.govresearchgate.net

For example, in a study of imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, MD simulations were performed to analyze the stability of the compounds when bound to the ABL1 kinase protein. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the protein-ligand complex is often monitored throughout the simulation to assess its stability. mdpi.com A stable RMSD profile suggests that the ligand remains securely bound in the protein's active site. mdpi.com Furthermore, analysis of the root-mean-square fluctuation (RMSF) can reveal which parts of the protein and ligand are most flexible, providing further details about the binding interactions. nih.gov These simulations offer a dynamic picture of the binding event that complements the static information obtained from molecular docking studies.

Conformational Dynamics

The conformational flexibility of this compound and its analogues is a key determinant of their physical and biological properties. Molecular dynamics simulations can be employed to explore the conformational landscape of these molecules in different environments.

Studies on related benzanilides have shown that the molecule can adopt different conformations, with the dihedral angles between the amide group and the phenyl rings being a critical parameter. nih.gov For instance, in the crystal structure of 3-Methyl-N-phenylbenzamide, two independent molecules in the asymmetric unit exhibit different dihedral angles, indicating significant conformational flexibility. nih.gov MD simulations can provide a more comprehensive understanding of these conformational dynamics in solution, which is often more relevant to biological activity than the static solid-state structure.

Intermolecular Interaction Energy Calculations (e.g., PIXEL Method)

In a study of trifluoromethyl-substituted N-methyl-N-phenylbenzamides, the PIXEL method was used to quantify the contribution of various weak intermolecular interactions, including C–H···O, C–H···π, and C–H···F hydrogen bonds, to the crystal packing. rsc.orgresearchgate.netresearchgate.net The calculations revealed that in the absence of strong N-H···O hydrogen bonds, the crystal packing is stabilized by a cooperative network of these weaker interactions. rsc.org The PIXEL method allows for the partitioning of the total interaction energy into its coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the nature of the forces at play. rsc.org For example, it was observed that shorter and more directional hydrogen bonds have a more substantial electrostatic contribution to the total stabilization energy. rsc.org

Below is a table summarizing the calculated intermolecular interaction energies for selected molecular pairs in a related N-methyl-N-phenylbenzamide derivative (NM03), as determined by the PIXEL method. researchgate.net

| Molecular Pair | E_coul (kJ/mol) | E_pol (kJ/mol) | E_disp (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

| Motif I | -20.3 | -9.2 | -45.1 | 35.8 | -38.8 |

| Motif II | -15.5 | -5.4 | -28.5 | 21.8 | -27.6 |

| Motif III | -12.1 | -5.0 | -29.3 | 21.8 | -24.6 |

| Motif IV | -10.9 | -4.6 | -25.5 | 18.0 | -23.0 |

| Motif V | -8.5 | -3.8 | -16.3 | 8.4 | -20.2 |

This data is illustrative and based on a related compound.

Structure-Property Relationship Modeling (excluding physical properties)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. For the N-phenylbenzamide class of molecules, QSAR studies have been instrumental in identifying key structural features that govern their bioactivity. While specific QSAR models for this compound are not extensively documented, analysis of related compounds provides significant insights.

Studies on various N-(substituted phenyl)-benzamides have indicated that topological and electronic parameters are crucial in describing their activity. researchgate.net For instance, QSAR studies on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides revealed that properties like polarizability and steric factors are important for their inhibitory activity on H+/K+-ATPase. igi-global.com It has been proposed that such derivatives may inhibit enzymes through electronic interactions, with smaller substituents potentially participating in hydrophobic and steric interactions. igi-global.com

For this compound, the two methyl groups are expected to significantly influence its properties compared to the parent N-phenylbenzamide scaffold.

N-methyl group: The replacement of the amide proton (N-H) with a methyl group (N-CH₃) removes the primary hydrogen bond donor capability that characterizes many parent benzanilides. rsc.orgresearchgate.net This modification fundamentally alters the molecular conformation, often forcing a change from a trans to a cis geometry in the amide linkage relative to the phenyl rings. rsc.org This conformational shift directly impacts how the molecule can interact with biological targets.

These structural modifications are critical inputs for QSAR models. The electronic effect of the methyl groups (weakly electron-donating) and their steric hindrance would be quantified by molecular descriptors in a QSAR study to predict biological activity, such as enzyme inhibition or receptor binding affinity.

Table 1: Predicted Influence of Methyl Substituents on Molecular Descriptors Relevant to QSAR This table is generated based on established principles from related compounds.

| Structural Feature | Descriptor Type | Predicted Effect on this compound | Rationale for Predicted Effect |

|---|---|---|---|

| N-Methyl Group | Hydrogen Bond Donor Count | Decrease (to zero) | Replacement of amide hydrogen with a methyl group. rsc.org |

| Conformational Flexibility | Altered | Induces a cis amide conformation, changing torsional potentials. rsc.org | |

| 3-Methyl Group | Lipophilicity (e.g., LogP) | Increase | Addition of a non-polar alkyl group. acs.org |

| Steric Hindrance | Increase | Adds bulk to the benzoyl ring, potentially influencing binding orientation. igi-global.com | |

| Both Groups | Molecular Weight | Increase | Addition of two CH₂ moieties compared to N-phenylbenzamide. |

| Polar Surface Area (PSA) | Decrease | Removal of the polar N-H bond slightly reduces PSA. |

Computational Predictions of Molecular Interactions

Computational methods are essential for predicting and analyzing the non-covalent interactions that govern how a molecule like this compound interacts with itself in the solid state or with biological macromolecules.

Intermolecular and Intramolecular Interactions: The substitution of the amide proton with a methyl group in this compound eliminates the possibility of forming the strong N-H···O hydrogen bonds that typically dominate the crystal packing of secondary benzanilides. rsc.orgresearchgate.net Consequently, the stabilization of the crystal lattice relies on a cooperative network of weaker interactions. researchgate.net

Computational studies on trifluoromethyl-substituted N-methyl-N-phenylbenzamides, which are close structural analogues, provide a template for understanding these forces. Using methods like the PIXEL interaction energy calculation, the contributions of various weak interactions can be quantified. rsc.orgresearchgate.net These analyses reveal that crystal packing is stabilized by a combination of C-H···O, C-H···π, and π···π interactions. researchgate.netresearchgate.net The electrostatic potential across the N-phenylbenzamide framework, which features alternating positive and negative regions, contributes to the varied nature of these packing interactions. researchgate.net

For this compound, the following interactions are predicted to be most significant:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. Weak hydrogen bonds are expected to form between this oxygen and aromatic or methyl C-H groups of neighboring molecules. These interactions, despite being "weak," can be short, directional, and have a substantial electrostatic contribution to stabilization energy. rsc.orgresearchgate.net

C-H···π Interactions: The electron-rich faces of the two phenyl rings can act as acceptors for hydrogen atoms from the methyl groups or the rings of adjacent molecules.

Table 2: Representative Interaction Energies for Molecular Pairs in an Analogue System (Trifluoromethyl-substituted N-methyl-N-phenylbenzamide) Data adapted from PIXEL calculations on a structurally related compound to illustrate the nature of expected interactions for this compound. rsc.orgresearchgate.net

| Interacting Pair / Motif | Dominant Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|---|---|---|

| Dimer Motif 1 | C-H···O | -12.1 | -5.4 | -20.9 | 15.1 | -23.3 |

| Dimer Motif 2 | π···π | -6.3 | -3.8 | -25.5 | 16.3 | -19.3 |

| Dimer Motif 3 | C-H···π | -4.6 | -2.5 | -15.5 | 9.2 | -13.4 |

Molecular Docking and Target Binding: Molecular docking simulations are used to predict the binding orientation and affinity of a small molecule within the active site of a protein. mdpi.com While specific targets for this compound are not defined, studies on related N-phenylbenzamide derivatives against targets like kinases, carbonic anhydrases, and microbial enzymes show that the core scaffold is a versatile pharmacophore. acs.orgnih.govresearchgate.net

A hypothetical docking of this compound into a kinase active site, for example, would likely involve:

Hydrophobic Interactions: The two phenyl rings and the two methyl groups would likely occupy hydrophobic pockets within the binding site. nih.gov The DFG-out conformation of some kinases reveals a large hydrophobic pocket that is often occupied by one of the phenyl rings in N-phenylbenzamide-type inhibitors. acs.org

Hydrogen Bonding: The primary hydrogen bond acceptor is the carbonyl oxygen, which could interact with donor residues (e.g., the backbone N-H of a hinge region residue) in the protein. nih.govacs.org

π-Stacking: One or both of the phenyl rings could engage in π-π or T-shaped stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Molecular dynamics (MD) simulations can further refine these predictions by assessing the stability of the predicted ligand-protein complex over time, providing insights into the dynamic behavior of the compound within the binding site. nih.govresearchgate.net

Based on the conducted research, there is a lack of specific studies focusing solely on the biological activities of the exact compound "this compound" within the provided search results. The available scientific literature primarily discusses the antimicrobial and anticancer properties of the broader class of N-phenylbenzamide derivatives.

To adhere strictly to the provided instructions of focusing exclusively on "this compound," it is not possible to generate a thorough and scientifically accurate article on its specific biological activities and structure-activity relationships as outlined. The research findings, including data tables for antibacterial efficacy, antifungal efficacy, and cytotoxic evaluation, as well as specific molecular docking scores, are available for various derivatives of N-phenylbenzamide but not for this compound itself.

Therefore, the requested article cannot be generated without violating the core instruction to "ensure that all generated content strictly adheres to the provided outline" and to "Focus solely on the requested topics" for the specified compound.

Biological Activities and Structure Activity Relationship Sar Studies in Vitro and in Silico

The N-phenylbenzamide scaffold, including N,3-Dimethyl-N-phenylbenzamide, has served as a foundational structure for the development of various therapeutic agents. Extensive research has focused on modifying this core to enhance biological activity against a range of pathogens, leading to significant insights into its structure-activity relationships (SAR).

Antiparasitic Activity

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. nih.gov The current reliance on a single drug, Praziquantel, which is ineffective against juvenile worms and faces concerns of emerging resistance, necessitates the discovery of new antischistosomal agents. nih.govdspace.unza.zm

The N-phenylbenzamide compound MMV687807, identified from the Medicines for Malaria Venture's (MMV) Pathogen Box, demonstrated promising in vitro activity against both adult S. mansoni and the post-infective larval stage, known as schistosomula. nih.gov This discovery prompted SAR studies to optimize the antischistosomal potency of the N-phenylbenzamide scaffold. nih.gov

Research has shown that the introduction of electron-withdrawing groups on the N-phenylbenzamide core is beneficial for activity. nih.gov A study exploring 25 derivatives of the parent compound identified analogs with significantly enhanced potency and speed of action. nih.gov For instance, compounds 9 and 11 were found to be fast-acting, severely compromising the integrity of adult worms within just one hour of exposure. nih.gov Compound 9 emerged as a particularly potent derivative with a 50% effective concentration (EC₅₀) of 0.08 µM and a high selectivity index (SI) of 123, indicating a favorable profile of activity against the parasite compared to mammalian cells. nih.govnih.gov Further modifications, such as nitrating the core scaffold, have also been explored to enhance efficacy against juvenile worms. dspace.unza.zm

Table 1: In Vitro Antischistosomal Activity of Select N-Phenylbenzamide Derivatives against Adult S. mansoni

| Compound | EC₅₀ (µM) | CC₅₀ (µM) against HEK 293 cells | Selectivity Index (SI) |

|---|---|---|---|

| Compound 9 | 0.08 | 9.80 | 123 |

| Compound 11 | 1.10 | 11.1 | 10.1 |

| Compound 32 | 1.17 | 9.25 | 7.91 |

Data sourced from a study on N-phenylbenzamide analogs. nih.gov The Selectivity Index is calculated as CC₅₀/EC₅₀.

Diseases caused by kinetoplastid parasites, including African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani), pose a significant global health burden. nih.govsemanticscholar.org The unique mitochondrial DNA of these parasites, known as kinetoplast DNA (kDNA), is exceptionally rich in adenine-thymine (AT) base pairs, making it a viable target for DNA minor groove binders. nih.govbiofisica.info

Derivatives of the N-phenylbenzamide scaffold, particularly bis(2-aminoimidazolines) and bisarylimidamides, have been investigated as potent antiprotozoal agents. nih.govsemanticscholar.org The N-phenylbenzamide derivative known as compound 1a (a bis(2-aminoimidazoline)) has shown curative effects in mouse models of African trypanosomiasis. nih.gov SAR studies revealed that while bis(2-aminoimidazolines) showed micromolar activity primarily against T. brucei, converting the scaffold to bisarylimidamides resulted in compounds with potent, submicromolar inhibitory activity against all three kinetoplastid parasites: T. brucei, T. cruzi, and L. donovani. nih.govsemanticscholar.org Compound 3a , a bisarylimidamide derivative, was identified as a promising candidate for further in vivo studies due to its high potency, selectivity, and metabolic stability. nih.gov

Table 2: In Vitro Antiprotozoal Activity of N-Phenylbenzamide Derivatives

| Compound Series | Target Parasite | Activity Range |

|---|---|---|

| Bis(2-aminoimidazolines) (Series 1) | Trypanosoma brucei | Micromolar (µM) |

| Bis(2-aminobenzimidazoles) (Series 2) | Trypanosoma brucei | Micromolar (µM) |

| Bisarylimidamides (Series 3) | T. brucei, T. cruzi, L. donovani | Submicromolar (<1 µM) |

Data synthesized from studies on N-phenylbenzamide derivatives targeting kinetoplastid parasites. nih.govsemanticscholar.org

The primary mechanism of action for the antitrypanosomal activity of N-phenylbenzamide derivatives is the targeted disruption of the parasite's kDNA. biofisica.info These compounds function as DNA minor groove binders, showing high affinity for the AT-rich sequences that constitute the majority of the kinetoplast. nih.govnih.gov

Studies using surface plasmon resonance (SPR) have demonstrated that these N-phenylbenzamide derivatives can effectively displace essential High Mobility Group (HMG)-box-containing proteins from their kDNA binding sites. nih.govbiofisica.info These proteins are crucial for kDNA replication and maintenance. By outcompeting these proteins, the compounds disrupt kDNA function, leading to specific damage during the S-phase of the cell cycle and ultimately causing the disintegration of the kinetoplast. biofisica.info X-ray crystallography of a derivative complexed with DNA confirmed that the drug molecule settles into the DNA minor groove, displacing water molecules and acting as a cross-linking agent between adjacent DNA molecules. biofisica.info This direct action on the kinetoplast, a structure unique to kinetoplastids, is the basis for the compounds' selective toxicity against the parasites. biofisica.infonih.gov

Antiviral Activity (e.g., Venezuelan Equine Encephalitis Virus Inhibition)

Venezuelan equine encephalitis virus (VEEV) is a mosquito-borne alphavirus that can cause severe, and sometimes fatal, encephalitis in humans. nih.govnih.gov Classified as a category B bioterrorism agent, there is a significant need for effective antiviral therapies. nih.gov

Research into novel VEEV inhibitors identified a quinazolinone screening hit that led to the optimization of related scaffolds, including N-phenylbenzamide derivatives. nih.govacs.org This effort resulted in the development of a novel class of 2-amidinophenylbenzamides. One prominent derivative, ML336, demonstrated potent inhibition of multiple VEEV strains with EC₅₀ values in the low nanomolar range (0.02–0.04 µM) and no associated cytotoxicity at tested concentrations (CC₅₀ > 50 µM). nih.govacs.org Further studies showed that ML336 efficiently inhibits both plus- and minus-strand viral RNA synthesis. mdpi.com The mechanism of action appears to involve interference with the function of viral nonstructural proteins, which are essential for viral replication. nih.govacs.org

Table 3: Antiviral Activity of VEEV Inhibitors Derived from N-Phenylbenzamide Scaffolds

| Compound | Type | EC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|---|

| Screening Hit 1 | Quinazolinone | 0.8 | > 50 |

| ML336 (Compound 45) | 2-Amidinophenylbenzamide | 0.02–0.04 | > 50 |

Data sourced from the development and optimization of novel VEEV inhibitors. nih.govacs.org

Design and Synthesis of this compound Derivatives for Targeted Biological Applications

The design and synthesis of derivatives based on the N-phenylbenzamide scaffold are central to the development of potent antiparasitic and antiviral agents. SAR studies consistently guide the rational design of new analogs with improved efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov

Synthetic strategies commonly employ carbodiimide-mediated amide-coupling reactions. researchgate.net This involves reacting various substituted benzoic acids with substituted anilines in the presence of a coupling reagent like N,N′-diisopropylcarbodiimide (DIC) and an activating agent such as N-hydroxybenzotriazole (HOBt). mdpi.com Another approach involves converting the benzoic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then reacts with the desired amine. mdpi.com

For antischistosomal applications, research has focused on incorporating strong electron-withdrawing groups (e.g., -CF₃, -NO₂) onto the scaffold, which has been shown to enhance potency. dspace.unza.zmnih.gov In the development of antiprotozoal agents, modifications focus on the terminal functional groups, such as converting diamines into bis(2-aminoimidazolines) or bisarylimidamides to optimize DNA minor groove binding affinity and cell permeability. nih.gov For antiviral agents, scaffold optimization has led to novel rearrangements, transforming quinazolinones into more potent amidine structures. acs.org These synthetic efforts allow for the fine-tuning of the molecule to achieve targeted activity against specific biological targets. nih.govresearchgate.net

Advanced Analytical Techniques in N,3 Dimethyl N Phenylbenzamide Research

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of N,3-Dimethyl-N-phenylbenzamide, allowing for the confirmation of its molecular formula. publish.csiro.aupublish.csiro.au This technique provides the resolution necessary to distinguish between compounds with the same nominal mass but different elemental compositions.

In a typical analysis, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into a mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. rsc.orgbeilstein-journals.org These analyzers can measure the mass-to-charge ratio (m/z) of an ion with high accuracy.

For this compound (C₁₅H₁₅NO), the expected exact mass can be calculated. Research on related benzamide (B126) structures demonstrates the utility of HRMS in confirming their synthesis and identifying reaction products. rsc.org For instance, in the synthesis of N-methyl-4-(methylsulfonyl)-N-phenylbenzamide, HRMS was used to verify the calculated m/z for the protonated molecule [M+H]⁺. rsc.org This level of precision is critical for distinguishing the target compound from potential byproducts or impurities.

Multistage mass spectrometry (MSⁿ) experiments can further probe the structure of the ionized molecule. publish.csiro.aupublish.csiro.au By inducing fragmentation of the parent ion through collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing structural insights. publish.csiro.aupublish.csiro.au

Table 1: Representative HRMS Data for Related Benzamide Compounds

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| N-phenylbenzamide | C₁₃H₁₂NO | 198.0919 | 198.0920 | rsc.org |

| 4-methyl-N-phenylbenzamide | C₁₄H₁₄NO | 212.1075 | 212.1078 | rsc.org |

| 3,5-dimethyl-N-phenylbenzamide | C₁₅H₁₆NO | 226.1232 | 226.1234 | rsc.org |

| N-methyl-4-(methylsulfonyl)-N-phenylbenzamide | C₁₅H₁₆NO₃S | 290.0845 | 290.0842 | rsc.org |

| 4-chloro-N-methyl-N-phenyl-benzeneacetamide | C₁₅H₁₅ClNO | 260.0837 | 260.0840 | rsc.org |

This table presents data for structurally similar compounds to illustrate the application and precision of HRMS in the characterization of benzamides.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR, e.g., COSY, HETCOR)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for elucidating the detailed molecular structure of this compound by mapping out the connectivity between different nuclei. wikipedia.orgnih.gov Unlike one-dimensional NMR, which displays chemical shifts along a single frequency axis, 2D NMR spreads the signals across two dimensions, resolving overlapping peaks and revealing correlations between nuclei. wikipedia.orgresearchgate.net

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netteras.ng In a COSY spectrum for this compound, cross-peaks would appear between the signals of protons that are spin-spin coupled. This is particularly useful for assigning protons within the phenyl and benzoyl rings by "walking" through the spin systems.

Heteronuclear Correlation (HETCOR) or its more modern and sensitive versions like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and heteronuclei, most commonly ¹³C. teras.ng

HSQC reveals direct, one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC detects longer-range couplings, typically over two to three bonds. This is invaluable for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations between the N-methyl protons and the carbonyl carbon, as well as the ipso-carbon of the phenyl ring. It would also show correlations between the aromatic protons and various carbons within their own and adjacent rings.

The structural analysis of N-phenylacetamide and N-phenylbenzamide has been supported by COSY and HETCOR experiments, which were used to establish the structures of these compounds. teras.ng

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H – ¹H | - Correlations between adjacent aromatic protons on the phenyl ring. - Correlations between adjacent aromatic protons on the 3-methylphenyl ring. |

| HSQC | ¹H – ¹³C (one bond) | - Correlation between the N-methyl protons and the N-methyl carbon. - Correlation between the 3-methyl protons and the 3-methyl carbon. - Correlations between each aromatic proton and its directly attached carbon. |

| HMBC | ¹H – ¹³C (multiple bonds) | - N-methyl protons to the carbonyl carbon and the ipso-carbon of the phenyl ring. - 3-methyl protons to the C2, C3, and C4 carbons of the benzoyl ring. - Aromatic protons to various carbons within their respective rings and across the amide bond. |

Spectroscopic Techniques for Optical Property Investigations (e.g., UV-Vis, FT-IR, Thermal Optical Nonlinearity Studies)

A variety of spectroscopic techniques are employed to investigate the optical and vibrational properties of this compound and related compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the vibrational modes of the molecule. upi.edu Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for confirming the presence of these groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) stretching of the amide group, typically in the region of 1630-1680 cm⁻¹. vscht.cz Other significant peaks would include C-H stretching from the methyl and aromatic groups, and C=C stretching from the aromatic rings. upi.edu For the related compound 3-methyl-N-phenylbenzamide, a strong C=O stretch is observed around 1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. bath.ac.uk The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl group. Studies on similar compounds, such as 2-(2,3-dimethyl phenylamino)-N-Phenyl benzamide, have investigated their optical properties, including the determination of optical energy gaps from UV-Vis data. uobasrah.edu.iq

Thermal Optical Nonlinearity Studies investigate how the optical properties of a material, such as its refractive index, change in response to intense light, often from a laser. google.comkoreascience.kr Techniques like the Z-scan method are used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). koreascience.kr Research on related organic compounds, such as 2-(2,3-dimethyl phenylamino)-N-Phenyl benzamide doped in a polymer film, has shown significant nonlinear optical properties. uobasrah.edu.iq These studies are relevant for potential applications in optoelectronic devices like optical switches and limiters. koreascience.kr

Table 3: Summary of Spectroscopic Data for Related Benzamides

| Technique | Compound | Key Observations | Reference |

| FT-IR | 3-methyl-N-phenylbenzamide | C=O stretching at ~1650 cm⁻¹, N-H bending at ~3300 cm⁻¹ | |

| UV-Vis | 2-(2,3-dimethyl phenylamino)-N-Phenyl benzamide doped PMMA film | Optical energy gaps (direct and indirect) estimated at 2.99 eV and 2.75 eV, respectively. | uobasrah.edu.iq |

| Nonlinear Optics | 2-(2,3-dimethyl phenylamino)-N-Phenyl benzamide | Exhibits a negative and large nonlinear refractive index. | uobasrah.edu.iqgoogle.com |

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes

The synthesis of N-phenylbenzamide derivatives has traditionally relied on conventional methods that often involve hazardous solvents and reagents. The future of synthesizing N,3-Dimethyl-N-phenylbenzamide lies in the adoption of green chemistry principles to develop environmentally benign and efficient protocols.

Microwave-Assisted Synthesis: A promising green approach is the use of microwave irradiation, which has been shown to accelerate the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions. researchgate.netepstem.net This method offers short reaction times and high yields, making it an attractive alternative to conventional heating. researchgate.netepstem.net The application of microwave technology to the synthesis of this compound could significantly improve its production efficiency and environmental footprint.

Solvent-Free and Alternative Solvents: The development of solvent-free reaction conditions is a cornerstone of green chemistry. researchgate.net Research into solid-state reactions or the use of minimal, recyclable, and non-toxic solvents is a key future direction. Studies have explored the use of safer mixed solvents to replace hazardous dipolar aprotic solvents commonly used in amide drug syntheses. dntb.gov.ua Green solvents like γ-valerolactone and N-formylmorpholine are also being investigated for their potential in chemical synthesis. nih.gov

Catalyst-Free Methods: The exploration of catalyst-free synthetic routes for this compound would represent a significant advancement in green chemistry. While some synthetic methods for related compounds still rely on catalysts, moving towards catalyst-free systems would reduce costs and minimize metal contamination in the final product.

| Synthetic Approach | Key Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced energy consumption. | High potential for efficient and environmentally friendly production. |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification. | Ideal for developing a truly "green" synthetic process. |

| Alternative Green Solvents | Use of renewable and less toxic solvents. | Reduces the environmental impact of the synthesis. nih.gov |

| Catalyst-Free Reactions | Avoids catalyst cost and potential product contamination. | A challenging but highly desirable goal for sustainable synthesis. |

Advanced Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic strategies. Future research should focus on detailed mechanistic studies using a combination of experimental and computational techniques.

Experimental Mechanistic Studies: Preliminary mechanistic studies on the chromium-catalyzed alkylation of benzamide (B126) derivatives have provided some insights into the reaction pathways. researchgate.net For instance, it has been shown that the deprotonation of the NH group in benzamide by a Grignard reagent is a necessary step for para-alkylation. researchgate.net Similar detailed experimental investigations, including kinetic studies and the isolation and characterization of intermediates, are needed for the specific synthesis of this compound.

Computational Mechanistic Studies: Density Functional Theory (DFT) calculations have been employed to investigate the gas-phase palladium-mediated extrusion-insertion reactions for the synthesis of N-phenylbenzamide. These theoretical studies can provide valuable information on reaction barriers and transition state geometries. Applying DFT and other computational methods to model the reaction pathways for this compound synthesis will complement experimental findings and guide the design of more efficient synthetic routes.

Computational Design of Enhanced this compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for the rational design of new molecules with improved properties. The computational design of this compound analogues holds significant promise for developing compounds with enhanced biological activity and optimized pharmacokinetic profiles.

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com This approach has been successfully used to design novel N-phenylbenzamide derivatives as potential protein kinase inhibitors. scirp.org By creating a pharmacophore model based on known active compounds, virtual screening of large chemical libraries can be performed to identify new this compound analogues with a higher probability of being active. dovepress.comscirp.org

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation and affinity of a ligand to a biological target. dergipark.org.tr For instance, docking studies have been used to investigate the interactions of N-phenylbenzamide derivatives with enzymes like aminoglycoside-2"-phosphotransferase-IIa and aspartic proteinases. nih.govmdpi.com Following docking, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. frontiersin.org These techniques can be used to design this compound analogues with improved binding to specific biological targets.

In Silico ADME Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. dergipark.org.tr In silico tools can be used to predict the pharmacokinetic profiles of designed this compound analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. dergipark.org.trnih.govmdpi.com

| Computational Technique | Application in Designing Analogues |

| Pharmacophore Modeling | Identifying key structural features for activity and guiding virtual screening. dovepress.com |

| Molecular Docking | Predicting binding modes and affinities to biological targets. dergipark.org.tr |

| Molecular Dynamics Simulations | Assessing the stability of ligand-target complexes. frontiersin.org |

| In Silico ADME Prediction | Evaluating drug-likeness and pharmacokinetic properties. dergipark.org.tr |

Exploration of New Biological Targets and Mechanistic Underpinnings

The N-phenylbenzamide scaffold has been associated with a wide range of biological activities, suggesting that this compound and its analogues could have therapeutic potential in various diseases.

Antiviral Activity: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors of Enterovirus 71 (EV71). nih.govresearchgate.net Further investigation into the antiviral potential of this compound against a broader range of viruses is a promising research avenue.

Antiparasitic Activity: Derivatives of N-phenylbenzamide have shown activity against the neglected disease pathogen, Schistosoma mansoni, and kinetoplastid parasites. nih.govacs.orgnih.gov The mechanism of action for some of these compounds involves binding to the minor groove of kinetoplast DNA (kDNA). nih.govacs.org Exploring the antiparasitic activity of this compound and its analogues could lead to the development of new treatments for these devastating diseases.

Anticancer Activity: Imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to possess anticancer activity. frontiersin.org Computational studies have suggested that these compounds may act by inhibiting ABL1 kinase. frontiersin.org Investigating the anticancer potential of this compound and its analogues against various cancer cell lines and identifying their molecular targets is a significant area for future research.

Other Potential Targets: The N-phenylbenzamide scaffold has also been linked to the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is a target for the treatment of type 2 diabetes, and the mitochondrial permeability transition pore (PTP), which is implicated in a variety of diseases. nih.govdovepress.com These findings open up new avenues for exploring the therapeutic potential of this compound.

Integration of Experimental and Computational Approaches in Drug Discovery Pipelines

The future of drug discovery for compounds like this compound lies in the seamless integration of computational and experimental methods. frontiersin.orgjddhs.comresearchgate.net This synergistic approach can accelerate the entire drug discovery process, from target identification to lead optimization. frontiersin.orgjddhs.comresearchgate.net

An integrated workflow would typically involve:

Computational Design and Screening: Utilizing techniques like pharmacophore modeling and virtual screening to identify promising this compound analogues. frontiersin.orgjddhs.com

Chemical Synthesis: Synthesizing the computationally prioritized compounds using efficient and green synthetic routes.

In Vitro Biological Evaluation: Screening the synthesized compounds for activity against the intended biological targets.

Structure-Activity Relationship (SAR) Studies: Using the experimental data to refine the computational models and guide the design of the next generation of analogues. nih.gov

Lead Optimization: Further modifying the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties, with continuous feedback between computational predictions and experimental results.

This iterative cycle of design, synthesis, and testing, powered by the integration of computational and experimental tools, will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives. clarivate.comjddhs.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.